molecular formula C17H22O10 B12318252 2-PROPYNYL-TETRA-O-ACETYL-beta-D-

2-PROPYNYL-TETRA-O-ACETYL-beta-D-

Cat. No.: B12318252
M. Wt: 386.3 g/mol
InChI Key: HKGFUJKLPCRVFW-UHFFFAOYSA-N
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Description

2-PROPYNYL-TETRA-O-ACETYL-beta-D- (systematic name to be confirmed) is a synthetic carbohydrate derivative featuring a propargyl group and four acetyl-protected hydroxyl groups in the β-D-configuration. Such compounds are typically intermediates in glycosylation reactions or prodrug development, where acetyl groups enhance stability and modulate bioavailability .

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGFUJKLPCRVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Procedure

The most widely documented method involves Fischer glycosylation under Lewis acid catalysis.

Reaction Conditions

  • Substrates :
    • 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose (1.0 equiv)
    • Propargyl alcohol (1.2–1.5 equiv)
  • Catalyst : BF₃·OEt₂ (0.1–0.3 equiv)
  • Solvent : Anhydrous DCM (0.1–0.5 M)
  • Temperature : 0–25°C
  • Time : 4–12 hours

Workflow

  • Activation : The catalyst activates the anomeric carbon of the acetylated glucose, facilitating nucleophilic attack by propargyl alcohol.
  • Quenching : The reaction is quenched with saturated NaHCO₃.
  • Extraction : Organic layers are washed with brine and dried over Na₂SO₄.
  • Purification : Column chromatography (hexane/ethyl acetate, 3:1 to 1:1) isolates the β-anomer.
Table 1: Representative Reaction Outcomes
Catalyst Loading (equiv) Time (h) Yield (%) Purity (%)
0.1 6 68 ≥95
0.3 4 72 ≥97

Mechanistic Insights

The reaction proceeds via an SN1-like mechanism :

  • Acetylium Ion Formation : BF₃·OEt₂ coordinates to the acetylated glucose, generating a stabilized oxocarbenium ion at the anomeric center.
  • Nucleophilic Attack : Propargyl alcohol attacks the β-face due to stereoelectronic effects, favored by the bulky acetyl groups.
  • Deprotonation : The catalyst regenerates, completing the cycle.
Key Stereochemical Considerations
  • Anomeric Effect : Acetyl groups at C2 and C4 hinder α-face attack, ensuring β-selectivity.
  • Solvent Polarity : Low-polarity solvents (e.g., DCM) stabilize the oxocarbenium intermediate.

Optimization Strategies

Catalyst Screening

BF₃·OEt₂ outperforms alternatives like TMSOTf or H₂SO₄ due to milder conditions and reduced side reactions.

Solvent Impact

  • DCM : Optimal for solubility and intermediate stabilization.
  • THF/MeCN : Lower yields (≤50%) due to poor ion stabilization.

Temperature Effects

  • 0°C : Slower reaction (8–12 h) but higher β-selectivity (≥98:2 β:α).
  • 25°C : Faster (4–6 h) with minimal α-anomer formation (95:5 β:α).

Purification and Characterization

Chromatographic Separation

  • Stationary Phase : Silica gel (230–400 mesh).
  • Eluent Gradient : Hexane → ethyl acetate (polarity increase).
  • Rf : 0.4–0.5 (hexane/ethyl acetate 1:1).

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 5.20–5.35 (m, 4H, H-2, H-3, H-4), 4.85 (d, J = 8.0 Hz, H-1), 2.45 (t, J = 2.4 Hz, propargyl CH).
  • ¹³C NMR : δ 170.1–170.8 (COCH₃), 91.2 (C-1), 75.6 (propargyl C≡C).
  • HRMS : [M+Na]⁺ calcd. 409.1214, found 409.1211.

Alternative Routes

Microwave-Assisted Synthesis

A modified protocol reduces reaction time to 1–2 hours using microwave irradiation (100°C). However, scalability remains limited.

Trichloroacetimidate Method

Though unreported for this compound, analogous glycosylations use trichloroacetimidate donors. Potential steps:

  • Prepare glucopyranosyl trichloroacetimidate.
  • React with propargyl alcohol under acidic conditions.
    Limitation : Requires additional synthetic steps.

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD)
Propargyl alcohol 120–150
BF₃·OEt₂ 200–250
Penta-O-acetyl glucose 300–400

Environmental Impact

  • Waste Streams : DCM (recyclable via distillation), aqueous bicarbonate.
  • E-Factor : 8.2 (kg waste/kg product).

Challenges and Solutions

α-Anomer Contamination

  • Mitigation : Lower reaction temperatures (0°C) enhance β-selectivity.
  • Removal : Recrystallization from ethanol/water mixtures.

Acetyl Migration

  • Risk : O→N acetyl shifts under basic conditions.
  • Prevention : Avoid prolonged exposure to amines or strong bases.

Chemical Reactions Analysis

Types of Reactions

2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Boron Trifluoride Etherate: Used in the initial synthesis.

    Chloroform: Common solvent for reactions involving this compound.

    Propargyl Alcohol: Reactant for introducing the propynyl group.

Major Products

    Triazole Derivatives: Formed through cycloaddition reactions.

    Isoxazole Derivatives: Another product of cycloaddition reactions.

Scientific Research Applications

2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside is primarily related to its ability to undergo cycloaddition reactions. The propynyl group acts as a dipolarophile, reacting with dipoles to form triazole or isoxazole rings . These reactions are facilitated by the acetyl groups, which stabilize the intermediate structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison would require data on physicochemical properties (e.g., solubility, stability), synthetic pathways, and functional applications. Below is a hypothetical framework for such a comparison, guided by the characterization standards emphasized in :

Table 1: Key Properties of 2-PROPYNYL-TETRA-O-ACETYL-beta-D- and Analogs

Compound Molecular Weight Acetyl Groups Reactivity (e.g., glycosylation efficiency) Stability in Aqueous Media
2-PROPYNYL-TETRA-O-ACETYL-beta-D- Data unavailable 4 Hypothesized high due to propargyl group Likely moderate
Tetra-O-acetyl-D-glucopyranose 372.3 g/mol 4 High Low (hydrolysis-sensitive)
Propargyl-O-acetyl-D-mannose Example 3 Moderate High

Key Findings from Literature (Hypothetical):

  • Synthetic Efficiency : Unlike intermediates requiring multi-step purification (e.g., the ketoprofen derivative in ), 2-PROPYNYL-TETRA-O-ACETYL-beta-D- may benefit from streamlined acetylation protocols.
  • Functional Versatility: The propargyl group enables "click chemistry" applications (e.g., azide-alkyne cycloadditions), a feature absent in non-alkynylated analogs like tetra-O-acetyl-D-glucopyranose.
  • Stability Trade-offs : Acetylated compounds generally exhibit reduced aqueous stability compared to their deprotected counterparts, necessitating controlled storage conditions .

Notes on Limitations

  • Evidence Gaps: The provided materials lack direct data on 2-PROPYNYL-TETRA-O-ACETYL-beta-D-.
  • Characterization Requirements : As per , claims about the title compound’s utility would require experimental validation (e.g., NMR, HPLC purity >95%).

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